molecular formula C10H7N3O2S B186386 3-Nitro-2-(pyridin-2-ylthio)pyridine CAS No. 4262-11-7

3-Nitro-2-(pyridin-2-ylthio)pyridine

Cat. No.: B186386
CAS No.: 4262-11-7
M. Wt: 233.25 g/mol
InChI Key: OSPAXJFFIAJUBQ-UHFFFAOYSA-N
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Description

3-Nitro-2-(pyridin-2-ylthio)pyridine is an organic compound with the molecular formula C10H7N3O2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a nitro group (-NO2) and a pyridin-2-ylthio group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(pyridin-2-ylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-2-(pyridin-2-ylthio)pyridine, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

3-Nitro-2-(pyridin-2-ylthio)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(pyridin-2-ylthio)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors makes it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(pyridin-2-ylthio)pyridine is unique due to the presence of both a nitro group and a pyridin-2-ylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-nitro-2-pyridin-2-ylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAXJFFIAJUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195376
Record name Pyridine, 3-nitro-2,2'-thiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4262-11-7
Record name Pyridine, 3-nitro-2,2'-thiodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-nitro-2,2'-thiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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